![molecular formula C17H27N5O2 B2423392 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1797722-47-4](/img/structure/B2423392.png)
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
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Overview
Description
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that is used in scientific research. It is also known as MP-10 and has been found to have potential therapeutic applications.
Scientific Research Applications
Antifungal Activity
The compound’s structure suggests potential antifungal properties. Researchers have synthesized related cinnoline derivatives and evaluated their antifungal activity. While the specific compound has not been directly studied, it belongs to a class of molecules with promising antifungal potential . Further investigations could explore its efficacy against specific fungal strains.
Antitumor Properties
Cinnoline derivatives, including those with similar structural features, have demonstrated antitumor activity. These compounds interfere with cancer cell growth and proliferation. Although direct studies on this specific compound are scarce, its structural resemblance to known antitumor agents warrants further investigation .
Anti-Inflammatory Effects
Certain cinnoline derivatives exhibit anti-inflammatory properties. These molecules modulate immune responses and may be relevant in treating inflammatory conditions. While data on this particular compound are limited, its cinnoline scaffold suggests potential anti-inflammatory effects .
Agrochemical Applications
Cinnoline-based compounds have been explored for their agrochemical properties. They may serve as pesticides or herbicides. Although the compound hasn’t been extensively studied in this context, its structural motifs align with agrochemical development .
Tyrosine Kinase Inhibition
While not directly investigated for this compound, cinnoline derivatives have been associated with tyrosine kinase inhibition. Tyrosine kinases play crucial roles in cell signaling and are relevant targets for cancer therapy. Further research could explore whether this compound exhibits similar kinase-inhibitory effects .
Other Pharmacological Activities
Cinnoline derivatives have diverse pharmacological profiles. Some exhibit anesthetizing, sedative, and antithrombocytic properties. Additionally, they have been explored for antituberculosis and antiviral activities. Although specific data on this compound are lacking, its cinnoline core suggests potential in these areas .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyridazin-3(2h)-ones, have been associated with a wide range of pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
It is known that the piperazine ring, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Compounds with similar structures have been associated with a diverse range of agrochemical and pharmacological activities .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been associated with a diverse range of pharmacological activities .
Action Environment
It is known that the piperazine ring, a common structural motif in this compound, can be found in biologically active compounds for a variety of disease states, suggesting that it may be stable in a variety of environments .
properties
IUPAC Name |
3-methyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-14(2)11-17(23)22-5-3-21(4-6-22)16-12-15(13-18-19-16)20-7-9-24-10-8-20/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNVFMXJIKTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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